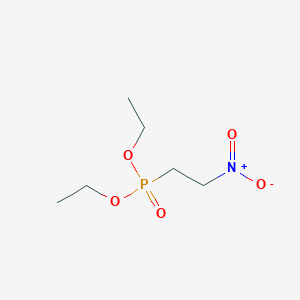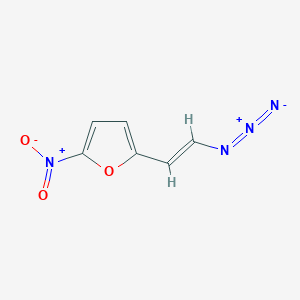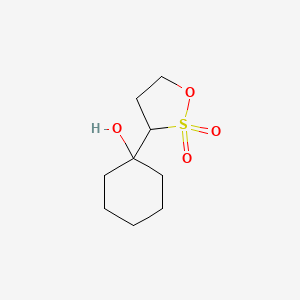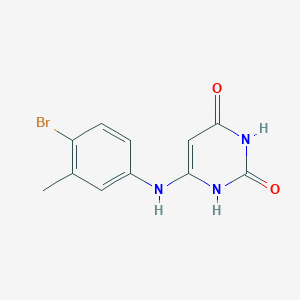![molecular formula C19H20Cl2O2 B14455982 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene CAS No. 74706-16-4](/img/structure/B14455982.png)
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene is an organic compound characterized by its unique structure, which includes a dichlorinated pentenyl group and a methoxy-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene typically involves the following steps:
Formation of the Dichloropent-4-en-1-yl Group: This can be achieved through the chlorination of pent-4-en-1-ol using reagents such as thionyl chloride or phosphorus pentachloride.
Etherification Reaction: The dichloropent-4-en-1-yl chloride is then reacted with 4-hydroxy-4-methylphenylmethanol in the presence of a base like potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pentenyl group to a single bond.
Substitution: The dichlorinated group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[(5-Chloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene: Similar structure but with one less chlorine atom.
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-methoxybenzene: Lacks the 4-methylphenyl group.
Uniqueness
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
74706-16-4 |
|---|---|
Fórmula molecular |
C19H20Cl2O2 |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
1-(5,5-dichloropent-4-enoxy)-4-[(4-methylphenyl)methoxy]benzene |
InChI |
InChI=1S/C19H20Cl2O2/c1-15-5-7-16(8-6-15)14-23-18-11-9-17(10-12-18)22-13-3-2-4-19(20)21/h4-12H,2-3,13-14H2,1H3 |
Clave InChI |
LYALJRUXUYBQHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






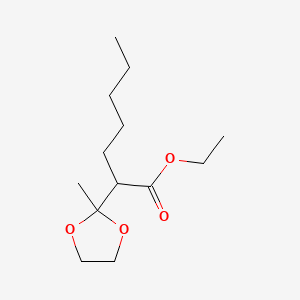
![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)


